3-Chloro-4-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione
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Overview
Description
3-Chloro-4-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the chloro and fluoro groups: Halogenation reactions using reagents like thionyl chloride (SOCl₂) or fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the anilino and methoxyphenyl groups: This step may involve nucleophilic aromatic substitution (S_NAr) reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction of the nitro group (if present) to an amine using reagents like hydrogen gas (H₂) and palladium on carbon (Pd/C).
Substitution: Halogen atoms (chloro, fluoro) can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating their function. The presence of halogen and methoxy groups can enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(4-fluoroanilino)-1-phenylpyrrole-2,5-dione: Lacks the methoxy group, which may affect its biological activity and solubility.
3-Chloro-4-(4-methoxyanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione: Contains an additional methoxy group, potentially altering its reactivity and interactions.
4-(4-Fluoroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione: Lacks the chloro group, which may influence its chemical stability and reactivity.
Uniqueness
The unique combination of chloro, fluoro, and methoxy groups in 3-Chloro-4-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione may confer distinct properties, such as enhanced biological activity, improved solubility, and specific reactivity patterns, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-4-(4-fluoroanilino)-1-(2-methoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c1-24-13-5-3-2-4-12(13)21-16(22)14(18)15(17(21)23)20-11-8-6-10(19)7-9-11/h2-9,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHAYNJBGPMEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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